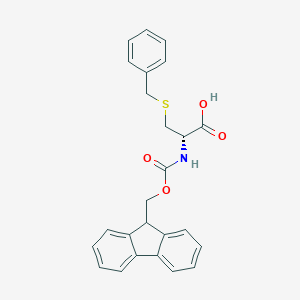

Fmoc-S-benzyl-D-cysteine

説明

Significance of Cysteine and its Derivatives in Biomolecule Synthesis

Cysteine, with its reactive thiol (-SH) side chain, is an amino acid of immense importance in the structure and function of proteins and peptides. rsc.org This thiol group can form disulfide bonds, which are crucial for stabilizing the three-dimensional structures of many biologically active molecules. rsc.orgbachem.com However, the high reactivity of the thiol group also presents a significant challenge during chemical peptide synthesis, as it is prone to side reactions like oxidation and alkylation. rsc.org To circumvent these issues, the thiol group must be protected during the synthesis process. rsc.orgbachem.com This has led to the development of a wide array of cysteine derivatives with various protecting groups, each tailored for specific synthetic strategies. rsc.orgresearchgate.net These protected cysteine building blocks are essential for the successful synthesis of complex peptides, including those with multiple disulfide bridges, and for creating peptide-drug conjugates. rsc.orgchemimpex.com

Historical Context of Fmoc-S-benzyl-D-cysteine within Protecting Group Strategies

The journey of chemical peptide synthesis has been marked by the continuous evolution of protecting group strategies. publish.csiro.auresearchgate.net A major breakthrough was the development of solid-phase peptide synthesis (SPPS) by R.B. Merrifield in the 1960s, a technique that dramatically simplified the synthesis process. publish.csiro.auresearchgate.netpeptide.com Early SPPS methods primarily utilized the Boc (tert-butyloxycarbonyl) protecting group for the temporary protection of the N-terminus of amino acids. bachem.com

A significant landmark in this field was the introduction of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group by Louis A. Carpino and Grace Y. Han in 1970. publish.csiro.aupeptide.com The Fmoc group offered a milder alternative to the acid-labile Boc group, as it could be removed under basic conditions, typically with piperidine (B6355638). publish.csiro.auwikipedia.org This orthogonality was a game-changer, particularly for the synthesis of peptides containing acid-sensitive modifications. nih.gov

The benzyl (B1604629) group has long been a reliable choice for protecting the thiol side chain of cysteine. researchgate.netpeptide.com The combination of the Fmoc group for N-terminal protection and the benzyl group for side-chain protection, as seen in this compound, fits perfectly within the widely adopted Fmoc/tBu (tert-butyl) SPPS strategy. rsc.orgbachem.com This strategy employs the Fmoc group for temporary N-terminal protection and acid-labile groups like tert-butyl for protecting the side chains of other amino acids. rsc.org The S-benzyl group is stable to the basic conditions used for Fmoc removal and can be cleaved at the end of the synthesis, typically with strong acids like hydrogen fluoride (B91410) or trifluoromethanesulfonic acid, often in the presence of a scavenger.

| Timeline of Key Developments in Peptide Synthesis |

| 1960s |

| 1964 |

| 1970 |

| 1978 |

Role of this compound in Advanced Peptide Synthesis Methodologies

This compound is a crucial building block in various advanced peptide synthesis methodologies. chemimpex.com Its use is particularly prominent in Fmoc-based solid-phase peptide synthesis (SPPS), which is the preferred method for producing a wide range of synthetic peptides. nih.govwiley.com The stability of the S-benzyl group under the conditions required for Fmoc deprotection ensures the integrity of the cysteine residue throughout the iterative process of peptide chain elongation. chemimpex.com

The compound is instrumental in the synthesis of:

Complex Peptides: It allows for the incorporation of D-cysteine, an unnatural amino acid, into peptide sequences, which can enhance their stability against enzymatic degradation and modulate their biological activity. wiley.com

Cyclic Peptides: The benzyl-protected thiol can be deprotected and subsequently oxidized to form disulfide bridges, leading to the formation of cyclic peptides. chemimpex.comchemimpex.com Cyclic peptides often exhibit increased potency and selectivity compared to their linear counterparts. chemimpex.com

Peptide Thioesters: While the direct synthesis of peptide thioesters using the Fmoc strategy can be challenging, this compound can be incorporated into peptide sequences that are later converted to thioesters for use in native chemical ligation (NCL). rsc.org NCL is a powerful technique for the synthesis of large proteins. bachem.comrsc.org

Current Research Landscape and Future Directions for this compound

The versatility of this compound ensures its continued relevance in modern peptide research. chemimpex.comscbt.com Current research heavily relies on this and similar protected amino acids for the development of peptide-based therapeutics, including anticancer agents and novel drug delivery systems. chemimpex.comwiley.comchemimpex.com The ability to create peptides with specific three-dimensional structures and enhanced stability is a key driver for its use. chemimpex.com

Future research directions are likely to focus on:

Novel Peptide-Based Drugs: The synthesis of new peptide analogs with improved therapeutic properties will continue to be a major application. chemimpex.comchemimpex.com

Bioconjugation: The cysteine residue, after deprotection, provides a specific site for the attachment of other molecules, such as imaging agents or cytotoxic drugs, to create targeted therapies. rsc.orgchemimpex.com

"Green" Peptide Synthesis: As the field moves towards more environmentally friendly practices, there may be further refinements in the cleavage methods for the S-benzyl group to reduce the use of harsh acids. researchgate.net

Advanced Biomaterials: The incorporation of S-benzyl-D-cysteine into peptides can influence their self-assembly properties, leading to the development of novel hydrogels and other biomaterials for applications in tissue engineering and regenerative medicine. wiley.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2S)-3-benzylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4S/c27-24(28)23(16-31-15-17-8-2-1-3-9-17)26-25(29)30-14-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKXYVGAAQGLAMD-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CSC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30544407 | |

| Record name | S-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30544407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252049-18-6 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-(phenylmethyl)-D-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=252049-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30544407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization of Fmoc S Benzyl D Cysteine

Stereoselective Synthesis of D-Cysteine Derivatives

The synthesis of D-cysteine derivatives with high stereochemical fidelity is fundamental to their use in producing enantiomerically pure peptides. Various methods have been developed to achieve high stereoselectivity. One approach involves the stereoselective synthesis of S-aryl-D-cysteine from a serine derivative and an aryl thiol. google.com This process aims to produce D-cysteine with an enantiomeric excess greater than 96%, and preferably exceeding 99.5%. google.com The reaction conditions, such as temperature, are carefully controlled to minimize any loss of stereochemical integrity. google.com

Another strategy involves the one-pot diastereoselective synthesis of chiral tricyclic systems from D-penicillamine (a structural analog of cysteine) and an achiral dialdehyde. scielo.brresearchgate.netscielo.br This method, conducted under mild conditions, results in the formation of a single stereoisomer, demonstrating high diastereoselectivity. scielo.brresearchgate.net The stereochemistry of the resulting products can be confirmed using techniques like X-ray crystallography. scielo.br

Enantiomeric Purity Considerations and Analytical Verification

Ensuring and verifying the enantiomeric purity of D-cysteine derivatives is a critical step. High-performance liquid chromatography (HPLC) using chiral stationary phases is a common method for separating and quantifying enantiomers. google.com Another powerful technique is gas chromatography-mass spectrometry (GC-MS), which can be used for the reliable determination of enantiomeric excess, even for complex samples like peptides. cat-online.com For GC analysis, amino acids are typically converted into volatile derivatives, such as N-trifluoroacetyl-O-alkyl esters. nih.gov

The choice of analytical method can depend on the required level of precision. For instance, while some methods can provide an estimation of racemization, GC-MS is often preferred for highly accurate results, with a limit of quantitation as low as 0.1% of the other enantiomer. cat-online.com Circular dichroism spectroscopy, in conjunction with statistical analysis, has also been employed to determine the enantiomeric ratio of cysteine. researchgate.net This method is sensitive enough to detect even small percentages of the undesired enantiomer. researchgate.net It is important to note that some analytical procedures, such as acid hydrolysis of peptides, can induce racemization, which must be accounted for to obtain accurate measurements of the original enantiomeric purity. cat-online.com

Fmoc Protection Strategies for Cysteine Thiol Group

Comparative Analysis of Thiol Protecting Groups for Cysteine Derivatives

A variety of protecting groups have been developed for the cysteine thiol, each with its own set of properties regarding stability and cleavage conditions. The choice of protecting group is dictated by the specific requirements of the peptide being synthesized, such as the need for regioselective disulfide bond formation. rsc.orgresearchgate.net

The benzyl (B1604629) (Bzl) group is a long-standing protecting group for the cysteine thiol, famously used in the first chemical synthesis of oxytocin. rsc.orgresearchgate.net In the context of Fmoc-SPPS, the S-benzyl group offers a degree of orthogonality. While the Nα-Fmoc group is removed by a base (commonly piperidine), and most acid-labile side-chain protecting groups (like tBu) are removed by trifluoroacetic acid (TFA) at the end of the synthesis, the Bzl group is more robust. peptide.com It is generally stable to the repetitive basic treatments for Fmoc removal and the final TFA cleavage. bachem.comnih.gov However, its removal often requires harsher conditions, such as treatment with hydrogen fluoride (B91410) (HF) or other strong acids, which are characteristic of the older Boc/Bzl synthesis strategy. peptide.comnih.gov This makes the Bzl group less ideal for standard Fmoc/tBu protocols where final cleavage is performed with TFA, but it can be advantageous for creating protected peptide fragments for subsequent condensation. peptide.com

Besides the benzyl group, several other protecting groups are frequently employed in Fmoc-SPPS, each offering different strategic advantages.

Trityl (Trt): The Trt group is one of the most common thiol protecting groups used in Fmoc-SPPS. bachem.comrsc.org Its key advantage is its lability to standard TFA cleavage cocktails, allowing for the simultaneous deprotection of the thiol and other side chains to yield the free thiol peptide. bachem.comsigmaaldrich.com The high reactivity of the thiol group requires the use of scavengers during cleavage to prevent re-attachment of the trityl cation. sigmaaldrich.com

Acetamidomethyl (Acm): The Acm group is stable to both the basic conditions of Fmoc removal and the acidic conditions of TFA cleavage. bachem.com This orthogonality makes it invaluable for strategies involving the synthesis of multiple disulfide bonds. researchgate.net The Acm-protected cysteine can be purified after the initial synthesis and cleavage, and the Acm group is then removed in a separate step, often using reagents like iodine or mercury(II) acetate (B1210297), to form a disulfide bond. bachem.comresearchgate.net

p-Methoxybenzyl (Mob): The Mob group, like Bzl, is more stable to acid than Trt. bachem.com While used in Boc-based synthesis, its removal typically requires strong acids like HF. nih.gov It shows some lability to prolonged TFA treatment, which can be a drawback in Fmoc-SPPS. researchgate.net

The following table provides a comparative overview of these protecting groups.

| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonality in Fmoc-SPPS | Key Features |

| Benzyl | Bzl | Strong acids (e.g., HF) peptide.comnih.gov | High; stable to piperidine (B6355638) and TFA | Historically significant; useful for fragment synthesis rsc.orgpeptide.com |

| Trityl | Trt | TFA with scavengers bachem.comsigmaaldrich.com | Low; removed during final cleavage | Most common for routine synthesis of free thiol peptides bachem.com |

| Acetamidomethyl | Acm | Iodine, Mercury(II) acetate, N-Chlorosuccinimide bachem.comresearchgate.net | High; stable to piperidine and TFA | Essential for regioselective, sequential disulfide bond formation researchgate.net |

| p-Methoxybenzyl | Mob | Strong acids (e.g., HF); partially labile to TFA bachem.comnih.govresearchgate.net | Moderate; some lability to TFA | More acid-labile than Bzl but still requires harsh conditions researchgate.net |

Benzyl (Bzl) Protecting Group Orthogonality

Solid-Phase Synthesis Techniques Utilizing Fmoc-S-benzyl-D-cysteine

This compound is incorporated into a growing peptide chain on a solid support using standard SPPS protocols. nih.govrsc.org The process involves the iterative removal of the temporary Nα-Fmoc protecting group with a base like piperidine, followed by the coupling of the next Fmoc-protected amino acid. nih.govpeptide.com

The use of D-cysteine derivatives, including this compound, has been noted in the synthesis of inhibitors for enzymes like histone deacetylases (HDACs). nih.gov In such studies, the stereochemistry of the cysteine derivative can be critical for biological activity, with derivatives of L-cysteine showing activity while those from D-cysteine are inactive as HDAC inhibitors. nih.gov

A significant challenge with cysteine derivatives in SPPS is their propensity for racemization during the activation and coupling steps, especially when using common phosphonium (B103445) or uronium-based coupling reagents. nih.govsemanticscholar.org While the benzyl protecting group has been associated with a certain level of racemization, other groups like 4-methoxybenzyloxymethyl (MBom) have been developed to significantly suppress this side reaction. acs.org Careful selection of coupling methods and protecting groups is therefore essential to maintain the stereochemical integrity of the D-cysteine residue throughout the synthesis. nih.gov

Resin Selection in Fmoc Solid-Phase Peptide Synthesis (SPPS)

The choice of solid support, or resin, is a critical parameter for a successful peptide synthesis. The properties of the resin influence the efficiency of coupling reactions and the conditions required for the final cleavage of the synthesized peptide. In the context of Fmoc-SPPS involving cysteine residues, resin selection also plays a role in minimizing side reactions such as racemization.

2-Chlorotrityl chloride resin is a highly acid-sensitive resin that is frequently employed for the synthesis of protected peptide fragments. iris-biotech.deiris-biotech.de Its steric bulk is advantageous in preventing undesirable side reactions like the formation of diketopiperazines, particularly when proline or other sterically demanding amino acids are near the C-terminus. peptide.com For peptides with a C-terminal cysteine, the use of 2-chlorotrityl resin has been shown to be highly effective in suppressing racemization that can occur during the base-mediated cleavage of the Fmoc group. researchgate.netscite.aijst.go.jp This makes it a preferred choice for synthesizing cysteine-containing peptides where maintaining stereochemical integrity is paramount. scite.aijst.go.jp The mild cleavage conditions required for this resin, typically a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), allow for the detachment of the peptide from the resin while keeping acid-labile side-chain protecting groups intact. sigmaaldrich.comchemimpex.com

Key Feature: High acid sensitivity allows for mild cleavage. iris-biotech.deiris-biotech.de

Advantage for Cysteine Peptides: Minimizes racemization of C-terminal cysteine residues. researchgate.netscite.aijst.go.jp

Application: Synthesis of protected peptide fragments. sigmaaldrich.comchemimpex.com

Wang resin, a 4-alkoxybenzyl alcohol resin, is another commonly used solid support for the Fmoc-based synthesis of peptide acids. glycopep.combachem.com It is less acid-sensitive than the 2-chlorotrityl resin, requiring stronger TFA concentrations for cleavage. glycopep.com While widely applicable, the attachment of the first amino acid to Wang resin can sometimes present challenges. bachem.com For cysteine-containing peptides, racemization and the formation of β-piperidinylalanine can be more pronounced with Wang resin, especially during prolonged treatments with piperidine for Fmoc deprotection. sigmaaldrich.com However, pre-loaded Fmoc-Cys(Trt)-Wang resins are commercially available, which can streamline the initial steps of the synthesis. peptide.com

| Resin | Key Characteristics | Application in Cysteine Peptide Synthesis |

| 2-Chlorotrityl Resin | Highly acid-sensitive, sterically bulky. iris-biotech.deiris-biotech.depeptide.com | Suppresses racemization of C-terminal cysteine. researchgate.netscite.aijst.go.jp Ideal for protected peptide fragments. sigmaaldrich.comchemimpex.com |

| Wang Resin | Moderately acid-sensitive, widely used for peptide acids. glycopep.combachem.com | Can be used, but with a higher risk of racemization and side reactions compared to 2-chlorotrityl resin. sigmaaldrich.com |

2-Chlorotrityl Resin Applications

Coupling Chemistries and Optimization in Fmoc-SPPS with Cysteine

The formation of the peptide bond, or coupling, is the central reaction in SPPS. The choice of activating agents and reaction conditions is critical for achieving high coupling efficiency and minimizing side reactions, particularly the racemization of the activated amino acid.

Uronium/aminium-based activating agents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are widely used in Fmoc-SPPS due to their ability to promote rapid and efficient coupling reactions. americanlaboratory.com These reagents require the presence of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). bachem.com HCTU has been shown to be a highly efficient coupling agent, in some cases producing peptides of higher purity compared to HBTU. americanlaboratory.com However, standard protocols using these activating agents with a pre-activation step can lead to significant racemization of cysteine derivatives. nih.gov

Cysteine derivatives are particularly susceptible to racemization during base-mediated coupling reactions. sigmaaldrich.comnih.gov Several strategies have been developed to mitigate this problem:

Avoiding Pre-activation: Eliminating the pre-activation step when using phosphonium or aminium salt reagents can significantly reduce racemization levels. nih.gov

Choice of Base: Using a weaker base, such as 2,4,6-trimethylpyridine (B116444) (collidine), in place of DIPEA or NMM has been shown to be substantially better at minimizing racemization. researchgate.netnih.gov

Solvent Effects: Conducting the coupling reaction in a less polar solvent mixture, such as dichloromethane-N,N-dimethylformamide (CH2Cl2-DMF), can also help to reduce racemization. nih.gov

Carbodiimide-based Coupling: Using coupling methods based on carbodiimides, such as diisopropylcarbodiimide (DIC) in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure, is a reliable way to avoid significant racemization. sigmaaldrich.combachem.com

Use of Preformed Esters: The use of preformed pentafluorophenyl (Pfp) esters of Fmoc-cysteine derivatives can also reduce the risk of racemization during coupling. sigmaaldrich.comnih.gov

| Coupling Method | Racemization Potential | Mitigating Factors |

| HBTU/HCTU with DIPEA/NMM | High, especially with pre-activation. nih.gov | Avoid pre-activation, use a weaker base (collidine), use less polar solvents. researchgate.netnih.gov |

| DIC/HOBt or DIC/Oxyma | Low. sigmaaldrich.com | Generally considered a safer method for cysteine coupling. bachem.com |

| Pentafluorophenyl (Pfp) Esters | Low. sigmaaldrich.com | Preformed esters reduce the risk of in-situ side reactions. nih.gov |

Effect of Activating Agents (e.g., HBTU, HCTU)

Solution-Phase Synthesis Approaches with this compound

While SPPS is the most common method for peptide synthesis, solution-phase synthesis remains a valuable technique, particularly for the large-scale production of peptides. In solution-phase synthesis, the reactions are carried out in a homogenous solution, and the product is isolated and purified after each step.

The principles of protecting groups and coupling chemistry used in SPPS are also applicable to solution-phase synthesis. ekb.eg The Fmoc group can be used for N-terminal protection, and various coupling reagents can be employed to form the peptide bond. mdpi.com A key challenge in solution-phase synthesis is the purification of the intermediate products after each coupling and deprotection step. google.com

For peptides containing this compound, the benzyl group provides stable protection for the cysteine thiol group throughout the synthesis. The Fmoc group is removed using a base, similar to SPPS. However, the removal of the dibenzofulvene byproduct, which is scavenged by the resin in SPPS, requires specific purification steps in solution-phase synthesis. google.com Tag-assisted liquid-phase peptide synthesis (LPPS) is a modern approach that aims to simplify purification by attaching a solubility-modifying tag to the peptide, allowing for easier separation of the product from reagents and byproducts. mdpi.com

Deprotection Mechanisms and Challenges in Fmoc S Benzyl D Cysteine Chemistry

Fmoc Group Removal Strategies

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is employed for the temporary protection of the α-amino group of amino acids during solid-phase peptide synthesis (SPPS). Its removal is a critical, repeated step in the elongation of the peptide chain.

The standard method for Fmoc group removal involves treatment with a secondary amine base, most commonly a 20-30% solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). iris-biotech.despringernature.com The mechanism proceeds via a base-catalyzed β-elimination. springernature.comresearchgate.net The base abstracts the acidic proton on the C9 carbon of the fluorene (B118485) ring system, leading to the elimination of the highly reactive dibenzofulvene (DBF) intermediate and the release of the free amine on the peptide chain. springernature.compeptide.com The excess piperidine in the solution then acts as a scavenger, reacting with the electrophilic DBF to form a stable adduct, which prevents DBF from causing unwanted side reactions with the newly deprotected peptide. researchgate.netpeptide.com

While effective, the use of piperidine is not without drawbacks, including its classification as a controlled substance in some regions. iris-biotech.de This has led to the investigation of several alternative bases for Fmoc deprotection. These alternatives often seek to offer different reactivity profiles, reduce side reactions, or provide a more favorable regulatory status.

Key alternatives include:

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A very strong, non-nucleophilic base that removes the Fmoc group much faster than piperidine. peptide.compeptide.com However, because it is non-nucleophilic, it cannot scavenge the DBF by-product, necessitating the addition of a nucleophilic scavenger, often a small amount of piperidine. peptide.compeptide.com DBU is known to catalyze aspartimide formation and is generally not recommended for peptides containing aspartic acid. peptide.compeptide.com

Piperazine (B1678402): A weaker, less nucleophilic base than piperidine. rsc.org It has been shown to be effective at removing the Fmoc group while simultaneously suppressing side reactions like aspartimide formation. biotage.comjst.go.jp However, deprotection with piperazine is often slower than with piperidine. rsc.org

4-Methylpiperidine: An alternative that performs as efficiently as piperidine but is not a controlled substance. iris-biotech.de

Pyrrolidine: A base that can enable Fmoc removal in less polar solvent systems, expanding the range of "green" solvents for SPPS. acs.org However, it may increase the formation of certain side products like diketopiperazines and aspartimide derivatives in susceptible sequences. acs.org

3-(Diethylamino)propylamine (DEAPA): Identified as a viable greener alternative to piperidine, showing effectiveness in minimizing side reactions when used with specific solvent systems. unibo.it

Table 1: Comparison of Common Bases for Fmoc Deprotection

| Base | Typical Concentration | Advantages | Disadvantages | Citations |

|---|---|---|---|---|

| Piperidine | 20% in DMF | Well-established, efficient, acts as its own scavenger. | Controlled substance, can promote side reactions (e.g., piperidinyl-alanine formation). | iris-biotech.despringernature.com |

| DBU | ~2% in DMF (often with a scavenger) | Very fast deprotection. | Non-nucleophilic (requires scavenger), promotes aspartimide formation. | peptide.compeptide.com |

| Piperazine | 5-10% in DMF/EtOH/NMP | Reduces aspartimide formation. | Slower deprotection kinetics compared to piperidine. | rsc.orgbiotage.com |

| Pyrrolidine | 20% in various solvents | Effective in less polar, "green" solvents. | May increase DKP and aspartimide formation in prone sequences. | acs.org |

| 4-Methylpiperidine | 20% in DMF | As efficient as piperidine, not a controlled substance. | Less data available compared to piperidine. | iris-biotech.de |

The basic conditions required for Fmoc removal can instigate several undesirable side reactions, particularly when cysteine and other sensitive amino acids are present in the peptide sequence.

Cysteine is exceptionally susceptible to racemization (the conversion of the L-enantiomer to a mixture of L- and D-enantiomers) during peptide synthesis. researchgate.net This is especially problematic during the base-mediated Fmoc deprotection step, with C-terminal cysteine residues being the most vulnerable. nih.govrsc.org The electron-withdrawing character of the sulfur-containing side chain stabilizes the formation of a carbanion intermediate at the α-carbon upon proton abstraction by the base, facilitating epimerization. researchgate.net

Several factors influence the extent of racemization:

S-Protecting Group: The nature of the thiol protecting group is critical. Increasing the steric bulk of the protecting group, such as using trityl (Trt) or diphenylmethyl (Dpm) instead of benzyl (B1604629) (Bzl), can significantly decrease the rate of racemization. nih.gov The 4-methoxybenzyloxymethyl (MBom) group was specifically designed to be a racemization-resistant protecting group. acs.org

Resin: The choice of solid support can also play a role. Using a sterically hindered resin, such as the 2-chlorotrityl resin, has been shown to be effective in suppressing racemization of C-terminal cysteine. jst.go.jp

Coupling Conditions: While racemization is a major concern during deprotection, it can also occur during the coupling step, particularly with base-mediated activation methods. sigmaaldrich.com

Table 2: Factors Influencing Racemization of Cysteine Residues

| Factor | Influence on Racemization | Mitigating Strategy | Citations |

|---|---|---|---|

| Position in Peptide | C-terminal Cys is highly prone to racemization. | Use of sterically hindered resins (e.g., 2-chlorotrityl). | jst.go.jpnih.gov |

| S-Protecting Group | Electron-withdrawing groups increase risk; steric bulk reduces it. | Employ bulky groups like Trt, Dpm, or specialized groups like MBom. | nih.govacs.org |

| Base Treatment | Prolonged exposure to base during Fmoc deprotection increases racemization. | Minimize deprotection times; use alternative, milder bases where appropriate. | nih.gov |

| Coupling Method | Base-mediated activation (e.g., HBTU/DIPEA) can cause racemization. | Use acid/neutral coupling conditions (e.g., DIPCDI/Oxyma). | sigmaaldrich.com |

A significant side reaction observed during the synthesis of peptides with a C-terminal cysteine is the formation of a 3-(1-piperidinyl)alanine adduct. iris-biotech.depeptide.com This occurs through a two-step process initiated by the base used for Fmoc deprotection. First, a base-catalyzed β-elimination of the protected thiol side chain occurs, yielding a highly reactive dehydroalanine (B155165) intermediate. iris-biotech.descite.ai Subsequently, piperidine, present in high concentration as the deprotection reagent, acts as a nucleophile and adds to the dehydroalanine residue in a Michael addition reaction. peptide.com This results in an irreversible modification of the C-terminal cysteine, creating a by-product with a mass increase of 51 Da, which can be difficult to separate from the target peptide. peptide.comthermofisher.com The extent of this side reaction is strongly dependent on the S-protecting group used, with S-tert-butyl being particularly problematic, while bulky groups like trityl (Trt) and tetrahydropyranyl (Thp) can minimize its formation. iris-biotech.descite.ai

Aspartimide formation is one of the most serious side reactions in Fmoc-based SPPS and can occur whenever an aspartic acid (Asp) residue is present in the peptide chain. nih.gov It is particularly prevalent in sequences where Asp is followed by residues such as Gly, Asn, Arg, or Cys. nih.gov The reaction is catalyzed by both base (during Fmoc deprotection) and acid (during final cleavage). iris-biotech.de It involves the nucleophilic attack of the peptide backbone nitrogen atom on the side-chain ester of the Asp residue, forming a five-membered succinimide (B58015) ring known as an aspartimide. iris-biotech.denih.gov

This rearrangement is highly problematic because the aspartimide intermediate can lead to multiple undesired products:

Epimerization: The α-carbon of the Asp residue becomes prone to racemization. iris-biotech.de

Chain Termination: The aspartimide is relatively stable and can halt further peptide elongation.

By-product Formation: The ring can be opened by nucleophiles. Hydrolysis by trace water yields a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide. nih.gov Attack by piperidine can form α- and β-piperidide adducts. peptide.com

Strategies to suppress aspartimide formation include adding acidic modifiers like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma) to the piperidine deprotection solution, using weaker bases like piperazine, or employing Asp derivatives with bulkier side-chain protecting groups. biotage.comnih.govresearchgate.net

Side Reactions during Fmoc Deprotection of Cysteine-Containing Peptides

Formation of By-products (e.g., 3-(1-piperidinyl)alanine)

Thiol Protecting Group Cleavage and Selectivity

The S-benzyl protecting group on the cysteine thiol is classified as a "permanent" or "global" protecting group. Unlike the temporary Fmoc group, it is designed to be stable throughout the entire chain assembly process, including repeated exposure to the basic conditions of Fmoc deprotection and the standard acidic conditions used to cleave many other side-chain protecting groups. thieme-connect.de

The cleavage of the S-benzyl group requires harsh, strongly reductive, or strongly acidic conditions, typically performed during the final deprotection step after the peptide has been cleaved from the resin. Historically, the standard method for S-benzyl group removal was reduction with sodium in liquid ammonia. kyoto-u.ac.jp Treatment with anhydrous hydrogen fluoride (B91410) (HF) is another established, albeit hazardous, method. kyoto-u.ac.jp The S-benzyl group is stable to trifluoroacetic acid (TFA), the most common reagent used for final cleavage from the resin and removal of other side-chain protecting groups like tert-butyl (tBu) and trityl (Trt). sigmaaldrich.comthieme-connect.de

This stability is the foundation of its orthogonal nature in Fmoc-SPPS. Orthogonality refers to the ability to selectively remove one class of protecting groups while leaving another class intact. rsc.org In the context of Fmoc-S-benzyl-D-cysteine, the base-labile Fmoc group can be removed at every cycle without affecting the acid-stable S-benzyl group. This selectivity is crucial for controlled peptide synthesis.

Other thiol protecting groups offer different cleavage selectivities, which are chosen based on the desired synthetic strategy, such as the need for on-resin disulfide bond formation or modification.

Table 3: Comparison of Cleavage Conditions for Common Thiol Protecting Groups

| Protecting Group | Abbreviation | Cleavage Reagent(s) | Orthogonality with Fmoc/tBu Strategy | Citations |

|---|---|---|---|---|

| Benzyl | Bzl | Na/liquid NH₃, Anhydrous HF | Yes. Stable to TFA and piperidine. | thieme-connect.dekyoto-u.ac.jp |

| Trityl | Trt | TFA, I₂, Hg²⁺ | No. Cleaved by standard TFA cocktail. | sigmaaldrich.com |

| Acetamidomethyl | Acm | Hg²⁺, Ag⁺, I₂ | Yes. Stable to TFA and piperidine. | sigmaaldrich.compeptide.com |

| tert-Butyl | tBu | Hg(II), TFMSA, HF | Yes. Stable to standard TFA and piperidine. | sigmaaldrich.compeptide.com |

| 4-Methoxybenzyl | Mob | TFA/TIS, HF | Partially stable to TFA, more labile than Bzl. | nih.gov |

Orthogonal Deprotection Strategies for Multiple Cysteine Residues

The synthesis of peptides containing multiple disulfide bridges requires a sophisticated approach known as orthogonal protection. peptide.com This strategy involves the use of different cysteine protecting groups that can be selectively removed under distinct chemical conditions, allowing for the controlled and sequential formation of disulfide bonds. rsc.orgnih.gov The Fmoc/tBu (tert-butyl) strategy is commonly employed in solid-phase peptide synthesis (SPPS) and offers a platform for incorporating various orthogonally protected cysteine residues. rsc.org

When synthesizing peptides with two disulfide bonds, a common tactic involves using one pair of cysteine residues with protecting groups that are cleaved during the final trifluoroacetic acid (TFA) treatment, while another pair is protected with groups that remain intact. peptide.com For instance, a combination of Cys(Trt) and Cys(Acm) can be utilized. The trityl (Trt) groups are removed with TFA, allowing for the formation of the first disulfide bond through air oxidation. Subsequently, the acetamidomethyl (Acm) groups can be removed to form the second disulfide bond. peptide.com

For more complex peptides with three or more disulfide bonds, a wider array of protecting groups with distinct labilities is necessary. peptide.com The Fmoc chemistry framework is particularly advantageous in these scenarios due to the greater selection of available orthogonal cysteine derivatives. peptide.com A well-established set for creating three disulfide bonds includes Cys(Trt), Cys(Acm), and Cys(pMeOBzl). peptide.com The deprotection and cyclization can be performed in a stepwise manner. peptide.com

| Protecting Group Combination | Deprotection/Cyclization Cycle 1 | Deprotection/Cyclization Cycle 2 | Deprotection/Cyclization Cycle 3 | Reference |

| Cys(Trt), Cys(Acm), Cys(pMeOBzl) | Cys(Trt): TFA/H2O/Scavengers, followed by air oxidation. | Cys(Acm): Cleavage and cyclization with I2. | Cys(pMeOBzl): TFMSA/TFA/anisole (B1667542), followed by air oxidation or I2. | peptide.com |

| Cys(Dpm), Cys(Mmt) | Cys(Mmt): Removed with dilute TFA on the solid phase. The free sulfhydryls are then oxidized. | Cys(Dpm): Removed with 95% TFA. | - | sigmaaldrich.com |

The S-benzyl group, being relatively stable, can be part of such an orthogonal scheme, though its removal typically requires strong acid conditions, which will be discussed later. Its stability to the milder conditions used to remove more labile groups like Trt or Mmt (4-methoxytrityl) allows for its use in strategies where it is one of the last protecting groups to be removed. sigmaaldrich.com The diphenylmethyl (Dpm) group, for example, is stable to the 1-3% TFA used to remove Mmt, but is cleaved by 95% TFA, a condition that also affects the S-benzyl group. sigmaaldrich.com

Oxidative Deprotection Methods

While acid-based deprotection is common for benzyl groups, oxidative methods also exist, often leading directly to disulfide bond formation. Iodine (I₂) is a frequently used reagent for the simultaneous deprotection of certain S-protecting groups and formation of a disulfide bridge. peptide.com For example, S-trityl groups can be removed and the disulfide bond formed by treating the protected peptide with a solution of iodine in dichloromethane (B109758) (DCM). peptide.com

Another approach involves the use of electrophilic aromatic disulfides like 2,2'-dithiobis(5-nitropyridine) (B1204645) (DTNP) dissolved in TFA. This method has proven effective for deprotecting p-methoxybenzyl (Mob) and acetamidomethyl (Acm) groups from cysteine. nih.gov The protonation of the pyridine (B92270) nitrogen in TFA enhances the electrophilicity of the disulfide bond, facilitating the removal of the protecting group. nih.gov For the deprotection of Cys(Mob), the addition of thioanisole (B89551) as a catalyst is crucial. nih.gov The reaction proceeds through the formation of a more reactive trivalent sulfonium (B1226848) cation. nih.gov

While not a direct oxidative cleavage of the S-benzyl group itself, these methods are relevant in the context of orthogonal strategies where other, more oxidatively labile protecting groups are used alongside this compound.

| Protecting Group | Oxidative Deprotection Reagent | Key Conditions | Outcome | Reference |

| Cys(Trt) | Iodine (I₂) | 0.1 M I₂ in DCM, room temperature | Disulfide bond formation | peptide.com |

| Cys(Acm) | Mercury(II) acetate (B1210297) or Silver(I) tetrafluoroborate | Cold (4°C) TFA with anisole for silver salt method | Removal of Acm group | peptide.com |

| Cys(Acm) | Iodine (I₂) | - | Simultaneous deprotection and oxidation to disulfide | peptide.com |

| Cys(Mob) | 2,2'-dithiobis(5-nitropyridine) (DTNP) | DTNP in TFA with thioanisole | Deprotection to Cys(5-Npys), which can be reduced | nih.gov |

| Cys(Acm) | 2,2'-dithiobis(5-nitropyridine) (DTNP) | >15 equivalents of DTNP in TFA with thioanisole | Removal of Acm group | nih.gov |

Acid-Labile Protecting Group Considerations

The S-benzyl group is classified as an acid-labile protecting group, though it requires strong acidic conditions for cleavage, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). rsc.orgpeptide.com This contrasts with more acid-sensitive groups like trityl (Trt), 4-methoxytrityl (Mmt), and 2,4,6-trimethoxybenzyl (Tmob), which can be removed with much milder acidic treatments. ucl.ac.uk

The stability of the carbocation formed during acid-mediated deprotection is a critical factor determining the lability of the protecting group. researchgate.net The triphenylmethyl (trityl) carbocation is significantly stabilized by the three phenyl rings, making the Trt group highly acid-labile. The benzyl group, in contrast, forms a less stable primary carbocation, hence its requirement for stronger acids. researchgate.net

In the context of Fmoc-based solid-phase peptide synthesis (SPPS), the final cleavage of the peptide from the resin is typically performed with a cocktail containing a high concentration of trifluoroacetic acid (TFA). nih.gov While TFA is sufficient to remove many side-chain protecting groups like tert-butyl (tBu), it is generally not strong enough to efficiently cleave the S-benzyl group. rsc.org This stability to TFA allows the S-benzyl group to be retained during the standard cleavage procedure if desired, enabling further selective chemistry on the protected cysteine. sigmaaldrich.com

However, if removal of the S-benzyl group is intended during the final cleavage, stronger acids or alternative methods are necessary. The use of scavengers, such as triisopropylsilane (B1312306) (TIS) and thioanisole, in the cleavage cocktail is standard practice to prevent side reactions caused by the generated carbocations. nih.gov Interestingly, recent studies have shown that TIS can actively participate in the deprotection of some S-protecting groups. For instance, TIS in TFA at 37°C can facilitate the removal of Cys(Mob) and Cys(Acm). nih.gov

| Protecting Group | Acid Lability | Typical Deprotection Conditions | Reference |

| Benzyl (Bzl) | Low (Stable to TFA) | HF, TFMSA | peptide.comrsc.org |

| Trityl (Trt) | High | 1% TFA in DCM | peptide.comucl.ac.uk |

| 4-Methoxytrityl (Mmt) | Very High | 2% TFA in DCM | sigmaaldrich.com |

| 2,4,6-Trimethoxybenzyl (Tmob) | High | 6% TFA in DCM with scavengers | ucl.ac.uk |

| tert-Butyl (tBu) | Moderate (Labile to TFA) | TFA | rsc.orgpeptide.com |

| Diphenylmethyl (Dpm) | Moderate | 95% TFA | sigmaaldrich.com |

Applications of Fmoc S Benzyl D Cysteine in Advanced Chemical Biology and Medicinal Chemistry

Peptide-Based Therapeutics Development

The unique structural features of Fmoc-S-benzyl-D-cysteine make it a valuable building block in the creation of peptide-based therapeutics. chemimpex.comchemimpex.com Peptides synthesized with this compound can exhibit enhanced stability and resistance to enzymatic degradation compared to their natural counterparts. smolecule.com

Design of Inhibitors and Modulators

This compound is utilized in the design of peptide-based inhibitors and modulators that can target specific biological pathways. chemimpex.com The incorporation of D-cysteine can lead to peptides with improved target selectivity and stability. smolecule.com This is particularly relevant in the development of treatments for diseases where inhibiting or modulating the activity of certain proteins is key.

Development of Cyclic Peptides and Complex Structures

The presence of the protected thiol group in this compound is crucial for the synthesis of cyclic peptides and other complex peptide structures. chemimpex.comchemimpex.com After the peptide chain is assembled, the benzyl (B1604629) protecting group can be removed, allowing for the formation of disulfide bonds. chemimpex.com This cyclization process can increase the peptide's rigidity and conformational stability, which is often a desirable trait for therapeutic peptides. nih.gov Macrocyclic peptides, for instance, are promising as inhibitors of protein-protein interactions, a class of targets often considered "undruggable" by small molecules. nih.gov

The following table provides examples of research findings related to the use of cysteine derivatives in creating complex peptide structures.

| Research Area | Key Finding | Reference |

| Cyclic Peptide Synthesis | Dithiol bis-alkylation of peptides containing cysteine residues is a versatile method for producing conformationally constrained cyclic peptides. | nih.gov |

| Peptide Ligation | Native chemical ligation (NCL) utilizes a chemoselective reaction between an N-terminal cysteine and a C-terminal thioester to form a native peptide bond, enabling the synthesis of larger and more complex peptides, including cyclotides. | acs.orgnih.gov |

| Peptide Cyclization | A one-pot method involving a trimethylsilyl (B98337) chloride—dimethyl sulfoxide (B87167)/trifluoroacetic acid (TFA) mixture can be used to simultaneously cleave a peptide from its resin support, deprotect it, and form a disulfide bond for cyclization. | nih.gov |

Therapeutic Applications in Disease Research (e.g., Cancer, Infectious Diseases)

The properties of peptides synthesized using this compound make them valuable in various areas of disease research. chemimpex.comchemimpex.com In cancer research, for example, peptides can be designed to target and inhibit the function of proteins that are overexpressed in tumor cells. mdpi.com The enhanced stability of D-cysteine-containing peptides is particularly advantageous in this context, as it can lead to longer-lasting therapeutic effects. Similarly, in the field of infectious diseases, these peptides can be developed as novel antimicrobial agents. hilarispublisher.com

Bioconjugation Strategies

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. This compound is a key component in various bioconjugation strategies due to the reactivity of its thiol group after deprotection. chemimpex.com

Attachment of Drugs or Imaging Agents to Biomolecules

The thiol group of cysteine residues, once deprotected, serves as a chemical handle for attaching other molecules, such as drugs or imaging agents, to peptides and proteins. chemimpex.comrsc.org This site-specific modification allows for the creation of targeted therapies and diagnostic tools. chemimpex.comacs.org For instance, an imaging agent can be attached to a peptide that specifically binds to cancer cells, allowing for the visualization of tumors.

Antibody-Drug Conjugates (ADCs)

A significant application of cysteine-based bioconjugation is in the development of antibody-drug conjugates (ADCs). ADCs are a class of targeted therapies that combine the specificity of an antibody with the cytotoxic effects of a potent drug. cam.ac.uk The antibody is engineered to recognize and bind to a specific antigen on the surface of cancer cells. Cysteine residues, often introduced into the antibody structure through genetic engineering, provide sites for the attachment of the drug via a chemical linker. cam.ac.uk The resulting ADC can then selectively deliver the drug to the tumor, minimizing damage to healthy tissues. rsc.orgcam.ac.uk

The table below summarizes key aspects of cysteine's role in bioconjugation and ADC development.

| Application | Description | Reference |

| Bioconjugation Handle | The thiol group of cysteine is a favored site for the site-specific modification of proteins due to its high nucleophilicity and relatively low natural abundance. | rsc.org |

| Antibody-Drug Conjugates (ADCs) | Cysteine residues on antibodies are used for the covalent attachment of cytotoxic drugs, creating targeted cancer therapies. | rsc.orgcam.ac.uk |

| Chemoselective Ligation | Various chemical methods have been developed for the selective modification of cysteine residues on biomolecules, enabling the creation of stable and functional conjugates. | acs.org |

Protein Engineering and Modification

The site-specific incorporation of unnatural amino acids is a cornerstone of modern protein engineering, enabling the introduction of novel chemical functionalities to study and manipulate protein structure and function. This compound serves as a valuable tool in this context, allowing for precise modifications that can elucidate biological mechanisms and enhance protein characteristics.

Modifying Proteins for Functional Studies

The introduction of this compound into a protein sequence facilitates the exploration of protein function. The benzyl group on the cysteine side chain can be selectively removed, revealing a reactive thiol group. This thiol can then be specifically modified with a variety of chemical probes, such as fluorescent dyes, spin labels, or cross-linking agents. This strategy allows for the detailed investigation of protein dynamics, protein-protein interactions, and enzyme mechanisms. chemimpex.com For instance, by replacing a natural cysteine with its D-enantiomer, researchers can probe the stereochemical constraints of an active site or a binding pocket.

A key application lies in the study of post-translational modifications (PTMs). advancedsciencenews.comwiley.comnih.gov The ability to synthesize peptides containing specifically placed cysteine analogues allows for the investigation of how modifications like S-acylation or S-nitrosylation at particular sites affect protein signaling and function. advancedsciencenews.com

Enhancing Protein Stability

The stability of a protein is critical for its biological function and for its potential use as a therapeutic or industrial biocatalyst. chemimpex.com The incorporation of non-natural amino acids like this compound can enhance protein stability through several mechanisms. chemimpex.comchemimpex.comscbt.com The introduction of the bulky benzyl group can increase favorable hydrophobic interactions within the protein core, leading to a more compact and stable structure.

Furthermore, the D-configuration of the amino acid can locally alter the peptide backbone conformation, potentially leading to more stable secondary structures or protecting against proteolytic degradation. scbt.com While the primary role of the benzyl group is protection during synthesis, its influence on the final folded structure can be significant.

| Protein Modification Strategy | Purpose | Outcome |

| Site-specific incorporation of D-cysteine | Probing stereochemical requirements of active sites | Understanding enzyme-substrate interactions |

| Introduction of a protected thiol group | Allows for selective deprotection and labeling | Facilitates functional studies with probes |

| Altering local peptide backbone conformation | Resisting proteolytic degradation | Enhanced protein half-life |

Targeted Drug Delivery Systems

This compound is a valuable component in the design of targeted drug delivery systems. chemimpex.comchemimpex.com Its utility stems from its role in solid-phase peptide synthesis (SPPS), which is a common method for constructing peptide-based drug carriers. chemimpex.com These carriers can be designed to selectively target specific cells or tissues, thereby increasing the efficacy of a therapeutic agent while minimizing off-target side effects.

The cysteine residue, once deprotected, provides a reactive handle for the conjugation of drugs, imaging agents, or targeting ligands. chemimpex.com For example, a peptide synthesized with this compound can be designed to bind to a receptor that is overexpressed on cancer cells. After synthesis and purification, the benzyl group is removed, and a potent anticancer drug can be attached to the cysteine's thiol group.

Biomaterials Synthesis and Modification

The self-assembly of Fmoc-amino acids into nanostructured biomaterials, such as hydrogels, has garnered significant interest. beilstein-journals.org These materials have potential applications in tissue engineering, regenerative medicine, and drug delivery. wiley.com The incorporation of this compound into these self-assembling systems can impart unique properties to the resulting biomaterial.

The aromatic benzyl group can participate in π-π stacking interactions, which can influence the morphology and mechanical properties of the self-assembled structures. beilstein-journals.org Moreover, the protected thiol group offers a latent functionality that can be unmasked after the biomaterial has been formed. This allows for the post-fabrication modification of the material, for example, by immobilizing growth factors or other bioactive molecules to promote cell adhesion and proliferation. wiley.com

| Biomaterial Application | Role of this compound | Resulting Property |

| Hydrogel formation | Contributes to self-assembly through hydrophobic and π-π stacking interactions | Tunable mechanical strength and morphology |

| Bioactive surface coating | Provides a latent thiol for post-modification | Covalent attachment of signaling molecules |

| Controlled release matrix | The cysteine residue can be used to create disulfide crosslinks | Stimuli-responsive drug release |

Research in Proteomics and Protein Interactions

In the field of proteomics, which involves the large-scale study of proteins, chemical tools are essential for identifying and characterizing protein interactions. chemimpex.comcreative-proteomics.com this compound can be incorporated into synthetic peptides that are used as probes in proteomic experiments. chemimpex.com For example, a peptide corresponding to a known protein-binding motif can be synthesized with this modified amino acid.

After deprotection, the thiol group can be used to attach a biotin (B1667282) tag or a photo-cross-linking agent. These tagged peptides can then be used in pull-down assays or cross-linking studies to identify binding partners from a complex cellular lysate. creative-proteomics.com This approach helps to map out protein interaction networks and to understand the molecular basis of cellular processes. creative-proteomics.comnih.gov

Chemical Biology Applications and Cellular Mechanism Exploration

Chemical biology aims to study and manipulate biological systems using chemical tools. chemimpex.comrsc.org this compound serves as a versatile building block for the synthesis of such tools. chemimpex.com Peptides and small molecules containing this amino acid can be designed to probe a wide range of cellular mechanisms.

For instance, a peptide inhibitor of a particular enzyme can be synthesized with this compound. The protected thiol can be used to introduce a fluorescent reporter, allowing for the visualization of the inhibitor's localization within the cell. Alternatively, the thiol can be used to attach a "caged" functional group that can be activated by light, providing temporal and spatial control over the inhibition of the target enzyme. These sophisticated chemical probes are invaluable for dissecting complex cellular pathways. frontiersin.org

Design of Diagnostic Tools

The application of peptide chemistry in diagnostics often involves the conjugation of peptides to other molecules, such as imaging agents or reporter groups, to create targeted probes. chemimpex.com this compound and its L-enantiomer are instrumental in this field, known as bioconjugation. chemimpex.comchemimpex.comchemimpex.com The cysteine residue, with its nucleophilic thiol side chain, is a prime site for the site-specific modification of peptides and proteins. rsc.org

In the design of diagnostic tools, a peptide sequence with a specific biological target is first synthesized using SPPS, incorporating this compound at a desired position. The benzyl protecting group ensures the thiol side chain remains unreactive during the stepwise assembly of the peptide. ucl.ac.uk After the full peptide is synthesized and purified, the benzyl group is removed to expose the reactive thiol. This free thiol can then be selectively coupled to a diagnostic moiety, such as a fluorescent dye, a radioisotope chelator, or a biotin tag. This precise control over conjugation chemistry, enabled by the use of appropriately protected building blocks like this compound, is vital for creating effective and specific diagnostic agents. chemimpex.comchemimpex.com

Native Chemical Ligation (NCL) and Convergent Synthesis

While SPPS is highly effective for synthesizing peptides up to about 50 amino acids, the production of larger proteins is challenging due to accumulating side reactions and incomplete couplings. ucl.ac.ukrsc.org Native Chemical Ligation (NCL) is a powerful convergent strategy that overcomes this limitation by enabling the assembly of large proteins from smaller, chemically synthesized peptide fragments. springernature.commdpi.com The reaction is highly specific, joining a peptide fragment with a C-terminal α-thioester to another fragment possessing an N-terminal cysteine residue. rsc.orgacs.org

| Feature | Description |

| Reactant 1 | A fully unprotected peptide with an N-terminal Cysteine residue. |

| Reactant 2 | A fully unprotected peptide with a C-terminal α-thioester group. |

| Key Reaction | Chemoselective ligation between the N-terminal Cys and the C-terminal thioester. |

| Mechanism | Involves a reversible transthioesterification followed by an irreversible intramolecular S-to-N acyl shift. mdpi.com |

| Reaction Conditions | Typically performed in an aqueous buffer at neutral pH (6.0-7.5). mdpi.comnih.gov |

| Outcome | Formation of a native peptide bond at the ligation site, creating a single, larger polypeptide chain. mdpi.com |

| Key Advantage | Allows for the total chemical synthesis of proteins larger than those accessible by direct SPPS. mdpi.com |

Table 1: Key Components and Conditions in Native Chemical Ligation (NCL). This table summarizes the fundamental principles of the NCL reaction, a cornerstone of modern protein chemistry.

A critical component for NCL is the peptide α-thioester. rsc.org While peptide thioesters can be synthesized using Boc-based SPPS, their generation via the more common Fmoc-based strategy is challenging. rsc.orgresearchgate.net The thioester linkage is unstable under the basic conditions (typically piperidine) used for repeated Fmoc group removal during synthesis. springernature.comrsc.org

To overcome this hurdle, researchers have developed innovative methods that use thioester precursors or "crypto-thioesters." rsc.orgresearchgate.net These are stable throughout the Fmoc-SPPS process and are converted into the reactive thioester just before or during the NCL reaction. rsc.org One such advanced method involves a C-terminal N-(2-hydroxybenzyl)cysteine device that, upon an amide-to-thioester rearrangement, generates the required thioester in situ for the NCL reaction. rsc.orgresearchgate.netresearchgate.net This approach allows for the fully automated synthesis of peptide thioester surrogates using Fmoc chemistry, which can then be directly used in one-pot ligation reactions. rsc.orgresearchgate.net The use of Fmoc-protected amino acids, including cysteine derivatives like this compound for internal positions, is central to building the peptide chains on these specialized resins. researchgate.net

The combination of Fmoc-SPPS and NCL has revolutionized the synthesis of complex peptides and proteins, including those with extensive post-translational modifications or intricate disulfide bond patterns. nih.govspringernature.com By using building blocks like this compound, chemists can synthesize multiple peptide fragments, which are then assembled into a full-length protein using one or more NCL steps. researchgate.net

Analytical and Characterization Methodologies for Fmoc S Benzyl D Cysteine and Its Peptides

Monitoring of Solid-Phase Peptide Synthesis Steps

Solid-Phase Peptide Synthesis (SPPS) is an iterative process, and monitoring the completion of both the deprotection and coupling steps is crucial for the successful synthesis of the target peptide. acs.org In Fmoc-based SPPS, two main strategies are utilized: the Boc/Bzl and the Fmoc/tBu approaches. du.ac.in The Fmoc/tBu method is often preferred due to its orthogonal protecting group strategy, which allows for milder deprotection conditions and is compatible with a wider range of modified peptides. du.ac.innih.gov

Qualitative and Quantitative Analyses

Both qualitative and quantitative methods are employed to monitor the progress of SPPS. researchgate.net These can be either destructive, requiring a small sample of the peptide-resin, or non-destructive, performed on the entire batch. researchgate.net

Qualitative Tests:

Kaiser Test (Ninhydrin Test): This is a highly sensitive colorimetric assay used to detect the presence of free primary amines on the resin. researchgate.netiris-biotech.de A few beads of the resin are sampled after the coupling step. A blue or violet color indicates an incomplete coupling reaction, signifying the presence of unreacted amino groups. iris-biotech.de A yellow color indicates the absence of free primary amines, suggesting a complete coupling. iris-biotech.de

Bromophenol Blue Test: This test also relies on the detection of free N-terminal amines. mdpi.com At a neutral or basic pH, the resin will turn blue if the Fmoc protecting group has been successfully removed, indicating the presence of free amines ready for the next coupling step. mdpi.com Incomplete coupling is indicated by blue/green shades, while a yellow-orange color suggests the coupling is complete. mdpi.com

Quantitative Analysis:

Fmoc Release UV Spectrophotometry: A key advantage of the Fmoc protecting group is that its removal can be quantitatively monitored by UV spectroscopy. nih.goviris-biotech.de The Fmoc group is cleaved using a base, typically a solution of piperidine (B6355638) in dimethylformamide (DMF). du.ac.iniris-biotech.de The cleaved dibenzofulvene-piperidine adduct has a strong UV absorbance. iris-biotech.deacs.org By measuring the absorbance of the solution after the deprotection step, the amount of Fmoc group released can be calculated, which directly corresponds to the loading of the first amino acid on the resin or the efficiency of the deprotection step. iris-biotech.deacs.org This method is commonly automated in modern peptide synthesizers. peptide.com

Spectroscopic Techniques (e.g., UV, IR, NMR)

While less commonly used for routine, real-time monitoring of every cycle, spectroscopic techniques provide valuable information about the peptide-resin at various stages.

UV Spectroscopy: As mentioned above, UV spectroscopy is the cornerstone for the quantitative monitoring of Fmoc deprotection. iris-biotech.de

Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the appearance and disappearance of characteristic vibrational bands associated with the protecting groups and the growing peptide chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Gel-phase NMR spectroscopy can be used to quantify the extent of loading of amino acids onto the polymer resin. researchgate.net

Purity and Identity Determination of Fmoc-S-benzyl-D-cysteine Containing Peptides

After the peptide has been synthesized and cleaved from the solid support, its purity and identity must be rigorously confirmed.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the primary technique for assessing the purity of the crude peptide and for purifying the target peptide. nih.govuninsubria.it The peptide is separated based on its hydrophobicity, and the area of the peak corresponding to the target peptide relative to the total peak area provides a quantitative measure of its purity. mdpi.com Most commercial Fmoc-amino acids, including this compound, are available with high purity (>99%) as determined by RP-HPLC. nih.gov

Mass Spectrometry (MS): Mass spectrometry is essential for confirming the identity of the synthesized peptide by determining its molecular weight. peptide.com Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF-MS) are commonly used. uninsubria.itresearchgate.net The observed molecular weight is compared to the theoretical calculated mass of the target peptide. researchgate.net

The combination of HPLC and MS (LC-MS) is a powerful tool for both qualitative and quantitative analysis of the peptide product. uninsubria.itcsic.es

Assessment of Racemization and Side-Product Formation

The use of this compound in peptide synthesis, particularly at the C-terminus, presents challenges related to racemization and the formation of specific side products. rsc.orgsigmaaldrich.com

Racemization:

Cysteine residues are particularly susceptible to racemization (the conversion of the L-amino acid to a mixture of L and D isomers) during the activation and coupling steps of SPPS, especially when using phosphonium (B103445) or uronium-based coupling reagents in the presence of a base. nih.govnih.gov This is due to the acidity of the α-proton of the cysteine residue. researchgate.net

Analytical Methods: The extent of racemization can be determined by synthesizing a model peptide, such as H-Gly-Cys-Phe-NH₂, and analyzing the product using chiral gas chromatography/mass spectrometry (GC/MS) or by separating the diastereomeric peptides using RP-HPLC. nih.govgoogle.com The percentage of the D-isomer is calculated to quantify the level of racemization. nih.gov

Several factors influence the rate of racemization, including the choice of S-protecting group. Studies have compared the S-benzyl (Bzl) group with other protecting groups like trityl (Trt) and 4-methoxytrityl (Mmt). nih.govsigmaaldrich.com The use of sterically bulky protecting groups can sometimes minimize racemization. peptide.com Furthermore, utilizing carbodiimide (B86325) activation methods can help to avoid significant racemization. nih.gov The choice of resin is also critical; using 2-chlorotrityl resin has been shown to be effective in suppressing racemization of C-terminal cysteine residues. sigmaaldrich.comjst.go.jp

Side-Product Formation:

Besides racemization, other side reactions can occur, leading to impurities that may be difficult to separate from the desired peptide.

β-elimination and 3-(1-piperidinyl)alanine Formation: Peptides with a C-terminal cysteine are prone to a base-catalyzed elimination of the protected thiol group, which results in a dehydroalanine (B155165) intermediate. This intermediate can then react with piperidine (the base used for Fmoc deprotection) to form a 3-(1-piperidinyl)alanine adduct. peptide.comcsic.es This side product can be identified by a characteristic mass shift of +51 Da in the mass spectrum. peptide.com

Aspartimide Formation: If the peptide sequence contains aspartic acid, the exposure to the basic conditions of Fmoc deprotection can lead to the formation of a cyclic aspartimide intermediate. This can then lead to a mixture of by-products, including the desired α-aspartyl peptide, the undesired β-aspartyl peptide (in both D and L forms), and piperidide adducts. nih.gov Adding HOBt to the deprotection solution can help reduce this side reaction. peptide.com

Diketopiperazine Formation: This side reaction is common at the dipeptide stage, especially when proline is one of the first two amino acids. peptide.com Using a sterically hindered resin like 2-chlorotrityl chloride can inhibit the formation of diketopiperazines. peptide.com

Oxidation: The thiol group of cysteine is susceptible to oxidation, which can lead to the formation of disulfide-linked dimers or other oxidized species. mdpi.com This is often addressed by adding scavengers like ethanedithiol (EDT) during the final cleavage step. sigmaaldrich.com

The identification and quantification of these side products are typically carried out using a combination of HPLC and mass spectrometry. csic.es

Disulfide Bond Connectivity Analysis

For peptides containing multiple cysteine residues, determining the correct disulfide bond connectivity is crucial for their structure and biological function. biosynth.com The S-benzyl protecting group is stable under the conditions of Fmoc synthesis but is typically removed during the final cleavage with strong acids like trifluoroacetic acid (TFA). sigmaaldrich.com

After cleavage and deprotection, the free thiol groups can be oxidized to form disulfide bonds. nih.gov However, with multiple cysteines, this can lead to a mixture of isomers with different disulfide bond patterns. nih.gov

To determine the correct connectivity, a common strategy involves:

Enzymatic or Chemical Cleavage: The peptide with its disulfide bonds intact is cleaved into smaller fragments, ideally with each fragment containing a single disulfide bond. researchgate.netnih.gov

Mass Spectrometry Analysis: The mixture of fragments is analyzed by LC-MS. The masses of the disulfide-linked fragments are identified. nih.gov

Tandem Mass Spectrometry (MS/MS): The disulfide-linked fragments are then subjected to fragmentation (e.g., collision-induced dissociation or electron-transfer dissociation) to determine the sequence of the peptides involved in the disulfide bond. nih.govacs.org

An alternative approach involves sequential reduction and alkylation of the disulfide bonds on the solid phase, followed by MS/MS analysis of the fully alkylated peptide to deduce the original disulfide connectivity. nih.gov

For the synthesis of peptides with multiple, defined disulfide bonds, an orthogonal protection strategy is required, where different cysteine residues are protected with groups that can be selectively removed under different conditions. rsc.orgbiosynth.com The S-benzyl group is generally not suitable for such strategies as its removal is not orthogonal to the cleavage of many other common side-chain protecting groups. sigmaaldrich.com

Challenges and Advancements in Fmoc S Benzyl D Cysteine Research

Overcoming Side Reactions in Cysteine-Rich Peptide Synthesis

The synthesis of peptides rich in cysteine is frequently complicated by various side reactions that can diminish yield and purity. A primary concern is the racemization of cysteine residues during the coupling step in solid-phase peptide synthesis (SPPS). acs.orgnih.gov Studies have shown that N,S-protected cysteine derivatives can undergo significant levels of racemization with commonly used reagents and protocols. acs.org For instance, using N-methylmorpholine as a base during the synthesis of protoxin II, a peptide containing a cystine knot motif, resulted in approximately 50% racemization during cysteine coupling. nih.gov

Several strategies have been developed to mitigate racemization. These include:

Avoiding Preactivation: Reducing or eliminating the preactivation time of the amino acid can decrease racemization by a factor of six or seven. acs.org

Choice of Base: Utilizing a weaker base, such as 2,4,6-trimethylpyridine (B116444) (collidine), has proven to be substantially better at preventing racemization than stronger bases like N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM). acs.orgacs.org

Solvent System: Changing the solvent from neat N,N-dimethylformamide (DMF) to a less polar mixture, such as dichloromethane-DMF (1:1), can also help in reducing racemization. acs.org

Another significant side reaction, particularly when dealing with C-terminal cysteine residues in Fmoc/tBu protocols, is the formation of 3-(1-piperidinyl)alanine. This occurs through base-catalyzed elimination of the protected sulfhydryl group, leading to a dehydroalanine (B155165) intermediate that subsequently reacts with piperidine (B6355638). peptide.comrsc.org While using the bulky trityl protecting group can minimize this side reaction, it does not eliminate it entirely. peptide.com Furthermore, during cleavage from Wang resin, cysteine residues with acid-labile protecting groups can form S-alkylated side products. peptide.com

Aggregation of the growing peptide chain is another major hurdle, especially in sequences containing hydrophobic residues. peptide.comnih.govsigmaaldrich.com This self-association can lead to incomplete deprotection and coupling reactions. peptide.comsigmaaldrich.com Techniques to disrupt aggregation include switching to more effective solvents like N-methylpyrrolidone (NMP) or adding chaotropic salts. peptide.com

Development of Novel Protecting Groups for Cysteine

To address the limitations associated with traditional protecting groups like S-benzyl, significant research has been directed towards developing novel, more efficient protecting groups for the cysteine thiol. The ideal protecting group should be stable during peptide chain elongation but easily removable under mild conditions without causing side reactions. rsc.orgresearchgate.net

A major focus has been on acid-labile protecting groups . The trityl (Trt) group is widely used in Fmoc/tBu chemistry due to its lability in trifluoroacetic acid (TFA). sigmaaldrich.com However, its removal can be reversible, necessitating the use of scavengers like triisopropylsilane (B1312306) (TIS). sigmaaldrich.com To expand the repertoire of acid-labile groups, researchers have explored alternatives with varying degrees of acid sensitivity. For instance, the 4,4'-dimethoxydiphenylmethyl (Ddm) and 4-methoxybenzyloxymethyl (MBom) groups have been shown to be effective in suppressing cysteine racemization. nih.gov The diphenylmethyl (Dpm) group has also been proposed as a promising alternative that is stable to low concentrations of TFA but removable at higher concentrations. acs.orgnih.gov This allows for orthogonal protection schemes in combination with highly acid-labile groups like monomethoxytrityl (Mmt). acs.orgnih.gov

Safety-catch protecting groups offer another advanced strategy. These groups are stable under standard synthesis conditions but can be activated for removal by a specific chemical transformation. The p-(methylsulfinyl)benzyl (Msbh) group is a prime example. iris-biotech.de It is stable to the conditions of both Boc and Fmoc chemistry. However, reduction of the sulfoxide (B87167) to a sulfide (B99878) makes the group labile to TFA, allowing for selective deprotection. iris-biotech.de This is particularly valuable for the synthesis of complex cyclic peptides with multiple disulfide bonds. iris-biotech.de

Other innovative approaches include the development of thiol-labile protecting groups , such as one based on a pyridazinedione (PD) scaffold, which has shown compatibility with both conventional and microwave-assisted SPPS. nih.gov Additionally, groups like trimethoxyphenylthio (S-Tmp) have been introduced as highly labile replacements for the more difficult-to-remove tert-butylthio (StBu) group. researchgate.net

A comparison of some cysteine protecting groups is presented below:

| Protecting Group | Abbreviation | Key Features |

| Benzyl (B1604629) | Bzl | Requires harsh removal conditions (e.g., Na/NH3(liq.), HF). ucl.ac.uk |

| Trityl | Trt | Acid-labile, widely used in Fmoc chemistry; can be bulky. sigmaaldrich.com |

| Diphenylmethyl | Dpm | Intermediate acid lability, compatible with Trt and Mmt. acs.orgnih.gov |

| p-Methoxybenzyl | Mob | Requires high TFA concentration and harsher conditions for full removal. acs.orgnih.gov |

| p-(Methylsulfinyl)benzyl | Msbh | Safety-catch group, activated by reduction for TFA-lability. iris-biotech.de |

| Pyridazinedione-based | PD | Thiol-labile, compatible with microwave-assisted SPPS. nih.gov |

Improving Yield and Purity in Complex Peptide Synthesis

The choice of coupling reagents and conditions is also critical for ensuring high efficiency. For instance, phosphonium (B103445) and aminium-based activating agents like BOP, HBTU, and HATU are effective but can increase the risk of racemization if preactivation is employed. acs.orgacs.org Therefore, protocols that avoid preactivation or use specific additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often preferred for cysteine incorporation. acs.orgacs.org

Microwave-assisted solid-phase peptide synthesis (SPPS) has emerged as a powerful technique to enhance both yield and purity. nih.govresearchgate.net The application of microwave radiation can accelerate coupling and deprotection steps, leading to shorter synthesis times and often cleaner crude products. nih.gov This has been successfully applied to the synthesis of complex cysteine-rich peptides like cyclotides. nih.govresearchgate.net

Green Chemistry Approaches in Fmoc-SPPS with Cysteine